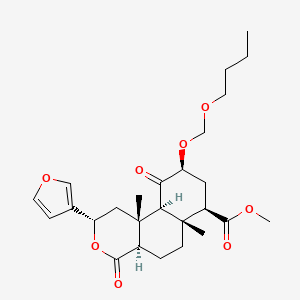

salvinorin B butoxymethyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H36O8 |

|---|---|

Molecular Weight |

476.6 g/mol |

IUPAC Name |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(butoxymethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |

InChI |

InChI=1S/C26H36O8/c1-5-6-10-32-15-33-19-12-18(23(28)30-4)25(2)9-7-17-24(29)34-20(16-8-11-31-14-16)13-26(17,3)22(25)21(19)27/h8,11,14,17-20,22H,5-7,9-10,12-13,15H2,1-4H3/t17-,18-,19-,20-,22-,25-,26-/m0/s1 |

InChI Key |

SWDPRRWCLDGMFD-VHPHCEBOSA-N |

Isomeric SMILES |

CCCCOCO[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC |

Canonical SMILES |

CCCCOCOC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Salvinorin B Butoxymethyl Ether from Salvinorin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of salvinorin B butoxymethyl ether, a potent and selective κ-opioid receptor agonist, from its natural precursor, salvinorin A. The document details the chemical transformation, experimental protocols, and relevant quantitative data, offering a valuable resource for researchers in pharmacology and medicinal chemistry.

Introduction

Salvinorin A, a neoclerodane diterpene isolated from Salvia divinorum, is the most potent naturally occurring hallucinogen and a highly selective κ-opioid receptor (KOR) agonist.[1] Its therapeutic potential is limited by a short duration of action, largely due to the rapid in vivo hydrolysis of its C-2 acetate group to the inactive metabolite, salvinorin B. To overcome this limitation, synthetic modifications at the C-2 position have been explored to enhance metabolic stability and prolong pharmacological effects. The synthesis of salvinorin B alkoxymethyl ethers, such as the butoxymethyl ether derivative, represents a key strategy in developing more drug-like salvinorin A analogs with improved pharmacokinetic profiles.

Synthetic Pathway

The synthesis of this compound from salvinorin A is a two-step process:

-

Deacetylation of Salvinorin A: The acetyl group at the C-2 position of salvinorin A is removed to yield salvinorin B.

-

Etherification of Salvinorin B: The resulting hydroxyl group at the C-2 position of salvinorin B is then protected as a butoxymethyl ether.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Deacetylation of Salvinorin A to Salvinorin B

A mild and efficient method for the deacetylation of salvinorin A involves the use of sodium bicarbonate and hydrogen peroxide in the presence of a phase-transfer catalyst. This method has been reported to yield salvinorin B in nearly quantitative amounts without significant epimerization at the C-8 position.[2]

Materials:

-

Salvinorin A

-

Sodium bicarbonate (NaHCO₃)

-

Hydrogen peroxide (H₂O₂)

-

15-Crown-5

-

Tetrahydrofuran (THF)

-

Acetonitrile (MeCN)

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

-

Dissolve salvinorin A in a 1:1 mixture of THF and MeCN.

-

Add sodium bicarbonate, hydrogen peroxide, and a catalytic amount of 15-crown-5 to the solution.

-

Stir the reaction mixture vigorously at room temperature for 36 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform a standard aqueous workup.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure salvinorin B.

Step 2: Synthesis of this compound from Salvinorin B

The etherification of salvinorin B is achieved by reacting it with a suitable butoxymethylating agent. The following protocol is adapted from the synthesis of analogous alkoxymethyl ethers.

Materials:

-

Salvinorin B

-

Butanol

-

Methylthiomethyl ether

-

N-Iodosuccinimide (NIS)

-

Trifluoromethanesulfonic acid (TfOH)

-

Dichloromethane (CH₂Cl₂)

-

4 Å molecular sieves

-

Standard workup and purification reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, 10% aqueous sodium thiosulfate, brine, magnesium sulfate, silica gel)

Procedure:

-

To a mixture of methylthiomethyl ether, N-iodosuccinimide (1.5 equivalents), and 4 Å molecular sieves under an argon atmosphere, add dichloromethane.

-

Cool the flask to 0 °C and add dry butanol in excess, followed by a catalytic amount of trifluoromethanesulfonic acid.

-

Stir the solution for 5 minutes.

-

Add solid sodium bicarbonate to quench the reaction.

-

Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, 10% aqueous sodium thiosulfate, and brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (FCC) using a gradient of 3–6% ethyl acetate in dichloromethane to yield this compound as a clear resin.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of the involved compounds.

Table 1: Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Yield | Reference |

| 1 | Deacetylation | NaHCO₃, H₂O₂, 15-Crown-5 | THF:MeCN (1:1) | Room Temp. | 36 h | ~Quantitative | [2] |

| 2 | Etherification | BuOH, NIS, TfOH | CH₂Cl₂ | 0 °C to Room Temp. | 5 min | 24% |

Table 2: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (Not Available) | MS (m/z) | Reference |

| Salvinorin A | C₂₃H₂₈O₈ | 432.47 | - | - | - | |

| Salvinorin B | C₂₁H₂₆O₇ | 390.43 | - | Data available in PubChem[3] | Data available in PubChem[3] | [3] |

| This compound | C₂₆H₃₆O₈ | 476.56 | 7.41–7.39 (2H, m), 6.37 (1H, dd, J = 1.9 Hz) | - | - |

Signaling Pathway

Salvinorin A and its analogs, including this compound, exert their pharmacological effects primarily through the activation of the κ-opioid receptor (KOR), a G-protein coupled receptor (GPCR).

Caption: κ-Opioid receptor signaling pathway activated by salvinorin analogs.

Upon binding of the ligand, the KOR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins (primarily of the Gαi/o family). The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also activate other downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2.[1][4] These signaling events ultimately modulate ion channel activity and neurotransmitter release, resulting in the characteristic pharmacological effects of KOR agonists.

Conclusion

The synthesis of this compound from salvinorin A provides a valuable tool for investigating the pharmacology of the κ-opioid receptor. The two-step process, involving deacetylation followed by etherification, allows for the creation of a more metabolically stable analog of salvinorin A. This guide offers detailed protocols and quantitative data to aid researchers in the synthesis and further study of this and related compounds, which hold promise for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salvinorin B | C21H26O7 | CID 11440685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Salvinorin A Regulates Dopamine Transporter Function Via A Kappa Opioid Receptor and ERK1/2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Chemical and Pharmacological Profile of Salvinorin B Butoxymethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and pharmacological characteristics of salvinorin B butoxymethyl ether, a potent and selective kappa-opioid receptor (KOR) agonist. As a derivative of the naturally occurring salvinorin A, this compound holds significant interest for researchers exploring the intricacies of the kappa-opioid system and for the development of novel therapeutic agents. This document details its synthesis, receptor binding affinity, and functional activity, presenting data in a clear, structured format to facilitate further research and development.

Core Chemical Properties

This compound is a semi-synthetic derivative of salvinorin B. The butoxymethyl ether group at the C-2 position significantly influences its pharmacological profile.

| Property | Value | Source |

| Molecular Formula | C25H34O7 | Calculated |

| Molecular Weight | 446.53 g/mol | Calculated |

| Appearance | Clear resin | [1] |

| Kappa-Opioid Receptor (KOR) Binding Affinity (Ki) | 0.81 ± 0.08 nM | [1] |

| Kappa-Opioid Receptor (KOR) Potency (EC50) | 1.1 ± 0.2 nM | [1] |

| Mu-Opioid Receptor (MOR) Binding Affinity (Ki) | > 1000 nM | [1] |

| Delta-Opioid Receptor (DOR) Binding Affinity (Ki) | > 1000 nM | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through a specific etherification process. The following protocols are based on established methodologies.[1]

Synthesis of this compound

This protocol outlines the synthesis of this compound from salvinorin B methylthiomethyl ether.

Materials:

-

Salvinorin B methylthiomethyl ether (16)

-

N-Iodosuccinimide (NIS)

-

4 Å molecular sieves

-

Dichloromethane (CH2Cl2), anhydrous

-

Butanol, anhydrous

-

Triflic acid (TfOH)

-

Sodium bicarbonate (NaHCO3)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

10% aqueous sodium thiosulfate solution

-

Brine

-

Magnesium sulfate (MgSO4)

Procedure:

-

To a mixture of salvinorin B methylthiomethyl ether (1 equivalent), N-iodosuccinimide (1.5 equivalents), and 4 Å molecular sieves under an argon atmosphere, add anhydrous dichloromethane.

-

Cool the flask to 0 °C.

-

Add excess anhydrous butanol, followed by a catalytic amount of triflic acid (1 μL).

-

Stir the solution for 5 minutes at 0 °C.

-

Quench the reaction by adding solid sodium bicarbonate.

-

Dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, 10% aqueous sodium thiosulfate, and brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (FCC) using a 3–6% ethyl acetate/dichloromethane gradient to yield this compound as a clear resin.[1]

Caption: Synthesis workflow for this compound.

Receptor Binding and Functional Assays

The affinity and functional activity of this compound at opioid receptors are determined using competitive binding assays and functional assays.

Cell Culture and Membrane Preparation:

-

Maintain Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (hKOR) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

Competitive Radioligand Binding Assay (Ki Determination):

-

Incubate cell membranes expressing hKOR with a fixed concentration of a suitable radioligand (e.g., [3H]U-69,593) and varying concentrations of the test compound (this compound).

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay (EC50 and Emax Determination):

-

Incubate cell membranes with varying concentrations of the agonist (this compound) in the presence of GDP and [35S]GTPγS.

-

Allow the reaction to proceed for a defined period at a controlled temperature.

-

Terminate the reaction by rapid filtration.

-

Measure the amount of [35S]GTPγS bound to the G-proteins, which is indicative of G-protein activation, using liquid scintillation counting.

-

Analyze the data using non-linear regression to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal response) values.

Caption: Experimental workflow for receptor binding and functional assays.

Pharmacological Profile and Mechanism of Action

This compound is a highly potent and selective full agonist at the kappa-opioid receptor.[1] Its high affinity and selectivity for the KOR over the mu- and delta-opioid receptors make it a valuable tool for studying the physiological and behavioral effects mediated by the kappa-opioid system.

Upon binding to the KOR, a G-protein coupled receptor (GPCR), this compound initiates a signaling cascade. This involves the activation of the heterotrimeric G-protein, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate downstream effectors, ultimately resulting in the characteristic cellular response to KOR activation.

Caption: Simplified signaling pathway of this compound at the KOR.

References

The Affinity of Salvinorin B Butoxymethyl Ether for the Kappa-Opioid Receptor: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kappa-opioid receptor (KOR) affinity and signaling profile of salvinorin B butoxymethyl ether, a potent semi-synthetic analog of the naturally occurring salvinorin A. This document delves into the quantitative pharmacological data, detailed experimental methodologies, and the intricate signaling pathways associated with the interaction of this compound with the KOR.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of this compound and related compounds at the kappa-, mu-, and delta-opioid receptors. This data highlights the compound's high affinity and selectivity for the KOR.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | Kappa (κ) | Mu (μ) | Delta (δ) |

| Salvinorin A | 1.3 - 40 | >1000 | >1000 |

| Salvinorin B | 111 - >10,000 | >1000 | >1000 |

| This compound | ~0.65 | >1000 | >1000 |

| Salvinorin B Methoxymethyl Ether | 0.4 - 0.60 | >1000 | >1000 |

| U50,488H (Reference Agonist) | 1.4 - 2.7 | >1000 | >1000 |

Note: Ki values can vary between studies due to different experimental conditions.

Table 2: Kappa-Opioid Receptor Functional Activity

| Compound | Assay Type | EC50 (nM) | Emax (%) |

| Salvinorin A | [35S]GTPγS | 4.5 - 40 | ~87-100 |

| This compound | [35S]GTPγS | ~0.65 | ~87 |

| Salvinorin B Methoxymethyl Ether | [35S]GTPγS | 0.6 | ~100 |

| U50,488H (Reference Agonist) | [35S]GTPγS | 3.4 - 10.6 | 100 |

| Salvinorin A | β-arrestin Recruitment | - | Full Agonist |

| This compound | β-arrestin Recruitment | - | - |

| Salvinorin B Methoxymethyl Ether | β-arrestin Recruitment | - | Full Agonist |

| U50,488H (Reference Agonist) | β-arrestin Recruitment | - | Full Agonist |

Note: EC50 and Emax values can vary. Emax is often expressed relative to a standard full agonist like U50,488H.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data tables.

Radioligand Competition Binding Assay ([³H]diprenorphine)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Experimental Workflow:

Protocol:

-

Membrane Preparation:

-

Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (CHO-hKOR).

-

Cells are harvested, homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes.

-

The membrane pellets are washed and resuspended in the assay buffer.

-

-

Assay Procedure:

-

The assay is performed in 96-well plates.

-

Each well contains the cell membrane preparation, a fixed concentration of the radioligand [³H]diprenorphine, and varying concentrations of the test compound (e.g., this compound).

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled opioid antagonist (e.g., 10 µM naloxone).

-

The mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate the bound from the free radioligand.

-

The filters are washed multiple times with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The data is analyzed using non-linear regression to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Functional Assay

This assay measures the functional potency (EC50) and efficacy (Emax) of an agonist by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

Experimental Workflow:

Protocol:

-

Membrane Preparation:

-

Membranes from CHO-hKOR cells are prepared as described in the radioligand binding assay protocol.

-

-

Assay Procedure:

-

The assay is conducted in 96-well plates.

-

Each well contains the membrane preparation, [³⁵S]GTPγS, guanosine 5'-diphosphate (GDP), and varying concentrations of the test agonist.

-

Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.

-

The reaction is initiated by the addition of the membranes and incubated at 30°C for a specified time (e.g., 60 minutes).

-

-

Filtration and Counting:

-

The assay is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer.

-

The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The data is analyzed using non-linear regression to fit a sigmoidal dose-response curve.

-

The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by the agonist) are determined from this curve.

-

β-Arrestin Recruitment Assay

This cell-based assay measures the recruitment of β-arrestin to the activated KOR, providing insight into a key G-protein-independent signaling pathway. A common method is the PathHunter® assay, which utilizes enzyme fragment complementation.

Experimental Workflow:

Protocol:

-

Cell Preparation:

-

Cells engineered to co-express the KOR fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor) are used (e.g., PathHunter® cells).

-

Cells are cultured and seeded into 96-well plates and incubated overnight.

-

-

Agonist Treatment:

-

The cell culture medium is replaced with a solution containing varying concentrations of the test agonist.

-

The plates are incubated at 37°C for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

-

Signal Detection:

-

Detection reagents, including the substrate for the complemented enzyme, are added to each well.

-

The plates are incubated at room temperature in the dark (e.g., 60 minutes).

-

The resulting chemiluminescent signal is measured using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the extent of β-arrestin recruitment.

-

Data are analyzed using non-linear regression to generate a dose-response curve and determine the EC50 and Emax values.

-

Signaling Pathways

Activation of the kappa-opioid receptor by agonists such as this compound initiates a cascade of intracellular signaling events through two primary pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.

G-Protein-Dependent Signaling

This is considered the canonical signaling pathway for KOR and is primarily mediated by the Gi/o family of G-proteins.

Upon agonist binding, the KOR undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduced activity of protein kinase A (PKA). The Gβγ dimer can directly modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type calcium channels.

β-Arrestin-Dependent Signaling

This pathway is initiated by the phosphorylation of the activated KOR by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin.

The recruitment of β-arrestin to the phosphorylated KOR sterically hinders further G-protein coupling, leading to desensitization of the G-protein-mediated signal. Furthermore, β-arrestin acts as a scaffold protein, initiating a second wave of signaling by activating various mitogen-activated protein kinase (MAPK) cascades, including ERK1/2, p38, and JNK.[1] This pathway is also responsible for the internalization of the receptor from the cell surface.

This technical guide serves as a foundational resource for understanding the molecular pharmacology of this compound at the kappa-opioid receptor. The provided data and protocols can aid researchers in the design and execution of further studies aimed at elucidating the therapeutic potential of this and related compounds.

References

An In-depth Technical Guide to the Mechanism of Action of Salvinorin B Butoxymethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvinorin B butoxymethyl ether, also known as 2-O-methoxymethylsalvinorin B (MOM-Sal B), is a semi-synthetic analog of the potent naturally occurring kappa-opioid receptor (KOR) agonist, Salvinorin A. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the KOR and the subsequent intracellular signaling cascades. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

Salvinorin A, a neoclerodane diterpene isolated from Salvia divinorum, is a highly potent and selective KOR agonist.[1] However, its therapeutic potential is limited by a short duration of action in vivo.[1] this compound was developed as a metabolically more stable analog, exhibiting enhanced potency and a significantly longer duration of action.[1][2][3] Understanding its precise mechanism of action is crucial for the development of novel therapeutics targeting the KOR for conditions such as pain, addiction, and mood disorders.

Interaction with the Kappa-Opioid Receptor

This compound exerts its pharmacological effects primarily through its high-affinity binding to and activation of the kappa-opioid receptor, a G-protein coupled receptor (GPCR).

Binding Affinity and Potency

This compound demonstrates a high binding affinity (low Ki value) and potent agonist activity (low EC50 value) at the human KOR. Comparative data indicates its superiority over both the parent compound, Salvinorin A, and the standard KOR agonist U50,488H.

| Compound | Ki (nM) at hKOR | EC50 (nM) in [35S]GTPγS Assay | Reference |

| This compound | 0.60 - 0.73 | 0.6 | [2][4] |

| Salvinorin A | ~3-fold lower affinity than MOM-Sal B | 4.5 | [1] |

| U50,488H | ~3-fold lower affinity than MOM-Sal B | 3.4 | [1] |

Intracellular Signaling Pathways

Upon binding to the KOR, this compound initiates a cascade of intracellular signaling events. This process is primarily mediated by the activation of heterotrimeric G-proteins and can also involve β-arrestin pathways.

G-Protein Coupling

As a KOR agonist, this compound promotes the exchange of GDP for GTP on the Gα subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate downstream effectors. The primary consequence of Gαi/o activation is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

β-Arrestin Pathway and MAPK Activation

In addition to G-protein signaling, KOR activation can lead to the recruitment of β-arrestin. This process is often initiated by G-protein coupled receptor kinases (GRKs) that phosphorylate the activated receptor. β-arrestin recruitment can lead to receptor internalization and desensitization, as well as initiating G-protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs), including p38.[5][6] Studies have shown that KOR-mediated activation of p38 MAPK is dependent on both GRK3 and arrestin.[5]

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the KOR.

-

Objective: To quantify the competitive displacement of a radiolabeled ligand from the KOR by this compound.

-

Materials:

-

Membrane preparations from cells expressing the human KOR (e.g., CHO-hKOR cells).[4]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.[8]

-

Non-specific binding control: Naloxone (10 µM) or nor-Binaltorphimine (1 µM).[7][8]

-

Glass fiber filters (e.g., Whatman GF/C).[7]

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Incubate cell membranes (e.g., 20 µg protein) with a fixed concentration of [3H]diprenorphine (e.g., 0.2-0.4 nM) and varying concentrations of this compound.[1][7]

-

Incubate at room temperature for 60 minutes to reach equilibrium.[7][8]

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.[7][8]

-

Measure the radioactivity retained on the filters using liquid scintillation counting.[7]

-

Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.

-

Calculate the Ki value using non-linear regression analysis (e.g., using GraphPad Prism).[7]

-

References

- 1. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 3. alchetron.com [alchetron.com]

- 4. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kappa Opioid Receptor Activation of p38 MAPK Is GRK3- and Arrestin-dependent in Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubcompare.ai [pubcompare.ai]

- 8. resources.revvity.com [resources.revvity.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Structure-Activity Relationship of Salvinorin B Alkoxymethyl Ethers

This document provides a comprehensive analysis of the structure-activity relationships (SAR) for C(2)-modified analogs of salvinorin A, with a specific focus on the class of salvinorin B alkoxymethyl ethers. It details the rationale behind their development, synthetic pathways, pharmacological evaluation, and the key structural determinants for their potent and selective agonism at the kappa-opioid receptor (KOR).

Introduction: Overcoming the Limitations of Salvinorin A

Salvinorin A, a neoclerodane diterpene isolated from Salvia divinorum, is the first known non-nitrogenous, highly selective agonist for the kappa-opioid receptor (KOR).[1] Its unique structure and potent activity have made it a valuable pharmacological tool and a lead compound for drug discovery. However, the therapeutic potential of salvinorin A is severely limited by its poor metabolic stability. The C(2) acetate ester is rapidly hydrolyzed by plasma esterases to form salvinorin B, which has a significantly lower affinity for the KOR.[1] This rapid inactivation leads to a very short duration of action in vivo.[1]

To address this limitation, research has focused on modifying the C(2) position to create analogs with enhanced metabolic stability and prolonged pharmacological effects. Replacing the labile ester group with a more robust ether linkage has proven to be a highly successful strategy. This has led to the development of potent and long-acting KOR agonists, such as salvinorin B methoxymethyl ether (MOM-SalB) and salvinorin B ethoxymethyl ether (EOM-SalB).[2][3][4] This guide explores the SAR of this important class of compounds, with a conceptual extension to the butoxymethyl ether derivative based on established trends.

Core SAR Principles: The C(2) Alkoxymethyl Ether Modification

The central strategy in developing these analogs involves the deacetylation of salvinorin A to its precursor, salvinorin B, followed by the introduction of an alkoxymethyl ether at the C(2) position.

-

Enhanced Metabolic Stability : The ether bond at the C(2) position is significantly more resistant to enzymatic hydrolysis than the ester bond of salvinorin A.[2] This modification prevents the rapid conversion to the less active salvinorin B, thereby extending the compound's half-life and duration of action in vivo.[2]

-

Increased Potency : Counterintuitively, replacing the C(2) acetate with specific alkoxymethyl ethers not only improves stability but also enhances binding affinity (K_i) and functional potency (EC_50) at the KOR.[2][5] EOM-SalB, for instance, is reported to be up to ten times more potent than salvinorin A.[4]

-

Conformational Effects : Crystal structure analysis reveals that the alkoxymethyl ether group adopts a specific anomeric conformation that appears to optimize interactions with the KOR binding pocket.[6][7][8] This favored conformation allows the terminal atoms of the ether group to occupy a similar space as the corresponding atoms in the acetate group of salvinorin A, providing a structural basis for the high affinity.[7][8]

-

Influence of Alkyl Chain Length : SAR studies have shown that the length of the terminal alkyl chain on the ether is a critical determinant of activity. Potency increases from methoxymethyl (MOM) to ethoxymethyl (EOM). However, further extension or branching of this alkyl chain leads to a reduction in binding affinity, suggesting a defined size limit for this region of the KOR binding pocket.[7][9] Based on this trend, salvinorin B butoxymethyl ether is predicted to have lower affinity than the MOM and EOM analogs.[10]

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological data for key salvinorin analogs at the human kappa-opioid receptor (hKOR), demonstrating the impact of C(2) modification.

| Compound | C(2) Substituent | KOR Binding Affinity (K_i, nM) | KOR Functional Potency (EC_50, nM) | Receptor Selectivity (KOR vs. MOR/DOR) |

| Salvinorin A | -OCOCH_3 (Acetate) | 1.3[1][2] | ~2.0-10.0 | High |

| Salvinorin B | -OH (Hydroxyl) | 2950 (2.95 µM)[11] | 248[11] | Low Affinity |

| MOM-SalB | -OCH_2OCH_3 | 0.4 - 0.6[2][5] | ~0.4 | High (>1000-fold vs. MOR/DOR) |

| EOM-SalB | -OCH_2OCH_2CH_3 | ~0.2 - 0.3 | ~0.2 - 0.3 | High |

Data compiled from multiple sources; exact values may vary between different assays and laboratories.

Experimental Protocols & Methodologies

Detailed methodologies are crucial for the synthesis and evaluation of these compounds. The following sections describe generalized protocols based on published literature.

General Synthesis of Salvinorin B Alkoxymethyl Ethers

The synthesis is a two-step process starting from naturally extracted salvinorin A.

Step 1: Deacetylation of Salvinorin A to Salvinorin B

-

Reagents : Salvinorin A, Sodium Carbonate (Na_2CO_3) or other suitable base, Methanol (MeOH).

-

Procedure :

-

Salvinorin A is dissolved in methanol.

-

An aqueous solution of sodium carbonate is added to the mixture.

-

The reaction is stirred at room temperature until Thin Layer Chromatography (TLC) indicates the complete consumption of salvinorin A.

-

The methanol is removed under reduced pressure, and the remaining aqueous solution is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude salvinorin B, which can be purified by column chromatography.

-

Step 2: Etherification of Salvinorin B

-

Reagents : Salvinorin B, Anhydrous Dichloromethane (DCM), Alkoxymethyl Chloride (e.g., methoxymethyl chloride (MOM-Cl), ethoxymethyl chloride (EOM-Cl), or butoxymethyl chloride (BOM-Cl)), a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), and a catalyst like 4-Dimethylaminopyridine (DMAP).[10][12]

-

Procedure :

-

Salvinorin B is dissolved in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).[12]

-

The alkoxymethyl chloride reagent (approx. 2.0 equivalents) is added dropwise to the solution.[12]

-

DIPEA (approx. 2.1 equivalents) and a catalytic amount of DMAP (approx. 0.25 equivalents) are subsequently added.[12]

-

The reaction mixture is stirred at room temperature for 15-24 hours, with progress monitored by TLC.[10][12]

-

Upon completion, the reaction is diluted with DCM and washed sequentially with 1M HCl and saturated aqueous NaCl (brine).[12]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The final product is purified using flash column chromatography on silica gel. Purity is typically confirmed by HPLC.[3][6]

-

Radioligand Competition Binding Assay

This assay determines the binding affinity (K_i) of a compound for a specific receptor.

-

Materials : Cell membranes prepared from HEK 293 or CHO cells stably expressing the human kappa-opioid receptor (hKOR), [^3H]diprenorphine (a high-affinity opioid radioligand), test compounds (e.g., MOM-SalB), and naloxone (for defining non-specific binding).[2]

-

Procedure :

-

hKOR cell membranes (~10 µg of protein) are incubated in a binding buffer (e.g., 50 mM Tris, 1 mM EDTA, pH 7.4).[2]

-

A fixed concentration of [^3H]diprenorphine (e.g., 0.4 nM) is added to all tubes.[2]

-

Varying concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.

-

A separate set of tubes containing a high concentration of naloxone (e.g., 10 µM) is used to determine the level of non-specific binding.[2]

-

The mixture is incubated at room temperature for 1 hour to reach equilibrium.[2]

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data are analyzed using non-linear regression to calculate the IC_50 (the concentration of test compound that inhibits 50% of specific radioligand binding), which is then converted to the K_i value using the Cheng-Prusoff equation.

-

[^35S]GTPγS Functional Assay

This assay measures the functional potency (EC_50) and efficacy (E_max) of an agonist by quantifying its ability to stimulate G-protein activation.

-

Materials : hKOR cell membranes, [^35S]GTPγS (a non-hydrolyzable GTP analog), GDP, test compounds, and a buffer containing MgCl_2 and NaCl.

-

Procedure :

-

hKOR cell membranes are pre-incubated with GDP in an assay buffer to ensure G-proteins are in their inactive state.

-

Varying concentrations of the agonist (e.g., MOM-SalB) are added to the membranes.

-

[^35S]GTPγS is added to initiate the binding reaction. Agonist-activated receptors catalyze the exchange of GDP for [^35S]GTPγS on the Gα subunit.

-

The mixture is incubated, typically for 1 hour at 30°C.

-

The reaction is terminated by rapid filtration, and the amount of membrane-bound [^35S]GTPγS is quantified by scintillation counting.

-

Basal activity is measured in the absence of an agonist, while non-specific binding is determined in the presence of excess unlabeled GTPγS.

-

Dose-response curves are generated by plotting stimulated binding versus agonist concentration, allowing for the determination of EC_50 and E_max values. MOM-SalB has been shown to be a full agonist in this assay.[2]

-

Visualizations: Pathways and Workflows

Diagram 1: Synthetic Pathway from Salvinorin A

Caption: Semi-synthetic route to Salvinorin B alkoxymethyl ethers from Salvinorin A.

Diagram 2: KOR Agonist Signaling Cascade

Caption: Canonical G_i-protein signaling pathway activated by a KOR agonist.

Diagram 3: Pharmacological Evaluation Workflow

Caption: Workflow for the synthesis and pharmacological characterization of novel analogs.

Conclusion and Future Directions

The modification of the salvinorin scaffold at the C(2) position by replacing the native acetate ester with an alkoxymethyl ether has been a highly fruitful strategy for developing potent, selective, and metabolically robust KOR agonists. The SAR is well-defined, with an optimal alkyl chain length (ethyl) for maximizing potency. These semi-synthetic compounds, particularly MOM-SalB and EOM-SalB, have demonstrated significant advantages over salvinorin A, including greatly enhanced duration of action in vivo.[2] They serve as critical research tools for probing the function of the KOR system and represent promising leads for the development of novel therapeutics for conditions such as pain, addiction, and mood disorders.[3][13] Further exploration of this chemical space, including the synthesis of fluorinated analogs for use in PET imaging, continues to be an active area of research.[9]

References

- 1. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis [frontiersin.org]

- 4. Salvinorin - Wikipedia [en.wikipedia.org]

- 5. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 6. Buy salvinorin B ethoxymethyl ether [smolecule.com]

- 7. Salvinorin B methoxymethyl ether - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Document: Standard protecting groups create potent and selective kappa opioids: salvinorin B alkoxymethyl ethers. (CHEMBL1143255) - ChEMBL [ebi.ac.uk]

- 10. This compound | Benchchem [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. download.uni-mainz.de [download.uni-mainz.de]

- 13. "Salvinorin B Derivatives, EOM and MOM Substitue for the Discriminative" by M. Melissa Peet [scholarworks.wmich.edu]

An In-depth Technical Guide on Salvinorin B Alkoxymethyl Ethers as Selective KOR Agonists

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The kappa-opioid receptor (KOR) is a compelling therapeutic target for a range of central nervous system disorders, including pain, addiction, and mood disorders. Salvinorin A, a naturally occurring neoclerodane diterpene, is a potent and highly selective KOR agonist, unique for its non-nitrogenous structure. However, its clinical utility is hampered by poor metabolic stability and a short duration of action, primarily due to the hydrolysis of its C-2 acetate group to the inactive metabolite, Salvinorin B.[1][2] To overcome these limitations, semi-synthetic analogues have been developed. This whitepaper focuses on Salvinorin B alkoxymethyl ethers, specifically the methoxymethyl (MOM-SalB) and ethoxymethyl (EOM-SalB) derivatives. These compounds replace the labile ester with a stable ether linkage, resulting in potent, selective KOR agonists with significantly improved pharmacokinetic profiles and intriguing signaling properties.[2][3] This document provides a comprehensive overview of their pharmacology, quantitative data, experimental methodologies, and relevant signaling pathways.

Introduction to Salvinorin B Alkoxymethyl Ethers

Salvinorin B methoxymethyl ether (MOM-SalB) and Salvinorin B ethoxymethyl ether (EOM-SalB) are semi-synthetic derivatives of Salvinorin A.[4] The synthesis involves the deacetylation of Salvinorin A to Salvinorin B, followed by the introduction of an alkoxymethyl ether at the C-2 position.[1][5] This structural modification prevents the rapid hydrolysis that inactivates Salvinorin A, leading to a substantially longer in vivo duration of action—up to 2-3 hours compared to less than 30 minutes for the parent compound.[2][4] These analogues not only retain but, in some cases, exceed the high affinity and potency of Salvinorin A for the KOR, making them valuable tools for neuroscience research and potential scaffolds for therapeutic drug development.[2][4]

Pharmacology and Quantitative Data

The defining characteristics of these ethers are their high affinity, selectivity, and efficacy as KOR agonists. They are full agonists at the KOR.[1][2]

Receptor Binding Affinity and Selectivity

MOM-SalB and EOM-SalB demonstrate sub-nanomolar binding affinity for the kappa-opioid receptor and exhibit high selectivity over mu (MOR) and delta (DOR) opioid receptors.[2][6]

| Compound | KOR K_i_ (nM) | MOR K_i_ (nM) | DOR K_i_ (nM) | Selectivity (KOR vs. MOR/DOR) |

| Salvinorin A | 1.3 ± 0.5[1] | >1000[6] | >1000[6] | Highly Selective |

| MOM-SalB | 0.60[4] | >1000[6] | >1000[6] | Highly Selective |

| EOM-SalB | 3.1 ± 0.4[3] | Not Reported | Not Reported | Selective KOR Agonist[7] |

| U50,488H | 2.7 ± 0.2[1] | >1000[2] | >1000[2] | Highly Selective |

Table 1: Comparative binding affinities (K_i_) at opioid receptors. Lower values indicate higher affinity.

Functional Potency and Efficacy

In functional assays that measure G-protein activation, such as [³⁵S]GTPγS binding, MOM-SalB and EOM-SalB are shown to be highly potent full agonists, in some cases more potent than Salvinorin A and the prototypical synthetic agonist U50,488H.[2][3]

| Compound | KOR EC₅₀ (nM) ([³⁵S]GTPγS) | KOR EC₅₀ (nM) (cAMP Assay) | Efficacy (% of U50,488H) |

| Salvinorin A | 4.5 ± 1.2[1] | 1.76[8] | ~100% (Full Agonist)[1] |

| MOM-SalB | 0.6[2] | Not Reported | ~100% (Full Agonist)[2] |

| EOM-SalB | 0.65 ± 0.17[3] | 0.28[8] | ~100% (Full Agonist)[3] |

| U50,488H | 3.4[2] | 1.25[8] | 100% (Reference Agonist) |

Table 2: Comparative functional potency (EC₅₀) and efficacy at the KOR. Lower EC₅₀ values indicate higher potency.

G-Protein Signaling Bias

Recent research has focused on the concept of "biased agonism," where a ligand preferentially activates one downstream signaling pathway over another. For KOR, G-protein signaling is associated with therapeutic effects like analgesia, while the β-arrestin2 pathway is linked to adverse effects such as dysphoria and sedation.[8][9] EOM-SalB has been shown to be a G-protein biased agonist compared to the reference compound U50,488H.[8][10]

| Compound | β-arrestin2 Recruitment EC₅₀ (nM) | G-Protein Bias Factor (vs. U50,488H) |

| Salvinorin A | 12.3[8] | 0.648[8] |

| EOM-SalB | 2.18[8] | 2.53[8] |

| U50,488H | 12.0[8] | 1.0 (Reference) |

Table 3: In vitro signaling bias of KOR agonists. A bias factor >1 indicates a preference for G-protein signaling over β-arrestin recruitment relative to U50,488H.

Experimental Protocols

The characterization of Salvinorin B alkoxymethyl ethers involves a standard pipeline of synthetic chemistry and pharmacological assays.

Synthesis of Salvinorin B Alkoxymethyl Ether

The synthesis is a semi-synthetic procedure starting from naturally extracted Salvinorin A.

-

Deacetylation: Salvinorin A is hydrolyzed to produce Salvinorin B. This is often achieved by adding a complexing agent like 15-crown-5 to drive the reaction to a near-quantitative yield of Salvinorin B.[1]

-

Ether Formation: Salvinorin B is dissolved in a solvent such as dichloromethane. An alkoxymethyl chloride (e.g., methoxymethyl chloride or ethoxymethyl chloride) is added dropwise in the presence of a base (e.g., N,N-Diisopropylethylamine - DIPEA) and a catalyst (e.g., 4-Dimethylaminopyridine - DMAP).[5]

-

Purification: The reaction mixture is washed with aqueous acid and brine. The organic layer is dried, and the solvent is evaporated. The final product is purified using high-performance liquid chromatography (HPLC) to ensure >99% purity.[5][10]

Figure 1: General workflow for the synthesis of EOM-SalB.

Radioligand Binding Assays

These assays determine the binding affinity (K_i_) of a compound for a specific receptor.

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human opioid receptor of interest (e.g., CHO-hKOR cells).

-

Competitive Binding: Cell membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]diprenorphine) and varying concentrations of the unlabeled test compound (e.g., MOM-SalB).

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i_ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism, providing data on potency (EC₅₀) and efficacy (E_max_).

-

Incubation: Cell membranes (e.g., from CHO-hKOR cells) are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the agonist (e.g., MOM-SalB).

-

Agonist Stimulation: Agonist binding to the KOR promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Termination and Measurement: The assay is terminated by filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: Data are plotted as specific binding versus agonist concentration, and EC₅₀ and E_max_ values are determined using non-linear regression. Efficacy is often expressed relative to a standard full agonist like U50,488H.[2]

β-Arrestin2 Recruitment Assay

This assay quantifies the recruitment of the signaling protein β-arrestin2 to the activated KOR, a key step in the β-arrestin pathway.

-

Assay System: A system such as the PathHunter™ assay is commonly used.[8][10] In this system, the KOR is tagged with a small enzyme fragment, and β-arrestin2 is tagged with the larger, complementing portion of the enzyme.

-

Agonist Treatment: Cells expressing this system are treated with varying concentrations of the test agonist.

-

Recruitment and Signal Generation: Agonist-induced recruitment of β-arrestin2 to the KOR brings the two enzyme fragments together, forming an active enzyme that acts on a substrate to produce a chemiluminescent signal.

-

Data Analysis: The signal intensity is measured and plotted against agonist concentration to determine the EC₅₀ for β-arrestin recruitment.

Figure 2: In vitro pharmacological evaluation workflow.

KOR Signaling Pathways

Activation of the KOR, a G_i/o_-protein coupled receptor (GPCR), by an agonist like MOM-SalB or EOM-SalB initiates two primary intracellular signaling cascades.

-

G-Protein Pathway: The agonist-bound receptor activates the heterotrimeric G_i/o_ protein, causing the dissociation of the Gα_i/o_ and Gβγ subunits. Gα_i/o_ inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Both subunits modulate ion channel activity, leading to neuronal hyperpolarization and reduced neurotransmitter release, which underlies the analgesic effects.

-

β-Arrestin Pathway: The activated receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding desensitizes the G-protein signal and can initiate a separate wave of signaling through pathways like MAPKs. This pathway is often associated with the receptor's internalization and has been linked to KOR-mediated side effects.[8]

Figure 3: Simplified KOR signaling pathways.

Summary of In Vivo Effects

Preclinical studies in animal models have confirmed the potent and long-lasting effects of Salvinorin B alkoxymethyl ethers.

-

Antinociception: MOM-SalB produced dose-dependent antinociception in the hot-plate test in rats, with greater potency and efficacy than U50,488H.[2][6]

-

Duration of Action: The antinociceptive and hypothermic effects of MOM-SalB lasted for 90-120 minutes, significantly longer than the less than 20-minute duration of Salvinorin A.[2]

-

Motor Effects: MOM-SalB caused dose-dependent immobility in mice, an effect blocked by a KOR antagonist, confirming its on-target activity.[2]

-

Therapeutic Potential: EOM-SalB has shown efficacy in preclinical models of multiple sclerosis, where it reduced disease severity and promoted remyelination.[10] This effect, coupled with its G-protein bias, suggests a promising therapeutic window.

Conclusion

Salvinorin B butoxymethyl ether and its close analogues, MOM-SalB and EOM-SalB, represent a significant advancement over the natural product Salvinorin A. By replacing the metabolically labile C-2 acetate with a stable ether group, these semi-synthetic compounds achieve a greatly extended duration of action while maintaining or even enhancing the potent and selective KOR agonism of the parent scaffold. Furthermore, the discovery of G-protein bias in compounds like EOM-SalB opens a promising avenue for developing KOR-targeted therapeutics with an improved side-effect profile. These compounds are invaluable pharmacological tools for elucidating KOR function and serve as a leading chemical series in the development of next-generation analgesics, anti-addiction agents, and treatments for other neurological disorders.

References

- 1. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 5. download.uni-mainz.de [download.uni-mainz.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical Syntheses of the salvinorin chemotype of KOR agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis [frontiersin.org]

increased potency of salvinorin B butoxymethyl ether over salvinorin A

An In-depth Technical Guide to the Enhanced Potency of Salvinorin B Alkoxymethyl Ethers Over Salvinorin A

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Salvinorin A, a naturally occurring neoclerodane diterpene found in Salvia divinorum, is the most potent naturally occurring hallucinogen and a highly selective kappa-opioid receptor (KOR) agonist.[1][2] Despite its high potency, its therapeutic development has been hampered by a short duration of action in vivo, primarily due to rapid hydrolysis of its C-2 acetate ester to the inactive metabolite, salvinorin B.[3][4] Strategic modification at the C-2 position has led to the synthesis of salvinorin B alkoxymethyl ethers, such as methoxymethyl ether (MOM-Sal B) and ethoxymethyl ether (EOM SalB). These analogues exhibit not only significantly increased metabolic stability but also enhanced binding affinity and functional potency at the KOR compared to the parent compound, Salvinorin A. This guide provides a detailed examination of the quantitative data, experimental protocols, and signaling pathways that underscore the superior pharmacological profile of these synthetic derivatives.

Quantitative Comparison of Potency and Affinity

The primary advantage of C-2 ether derivatives of Salvinorin B lies in their substantially improved affinity and functional potency at the kappa-opioid receptor. The replacement of the metabolically labile ester group of Salvinorin A with a stable ether linkage prevents inactivation while simultaneously enhancing receptor interaction.

Kappa-Opioid Receptor Binding Affinities

Binding affinity, typically represented by the inhibition constant (Kᵢ), measures the concentration of a ligand required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity. Data clearly shows that both methoxymethyl and ethoxymethyl ethers of salvinorin B bind to the KOR with significantly higher affinity than Salvinorin A.

| Compound | Receptor | Kᵢ (nM) | Source(s) |

| Salvinorin A | human KOR | 1.3 - 7.40 | [1][4][5] |

| Salvinorin B Methoxymethyl Ether (MOM-Sal B) | human KOR | 0.60 ± 0.1 | [5][6] |

| Salvinorin B Ethoxymethyl Ether (EOM SalB) | human KOR | 0.32 | [5] |

| U50,488H (Reference Agonist) | human KOR | 2.7 | [4] |

Functional Potency (G-Protein Activation)

Functional potency is often measured by an EC₅₀ value, which is the concentration of an agonist that provokes a response halfway between the baseline and maximum possible response. In the context of KOR agonists, this is frequently assessed via a [³⁵S]GTPγS binding assay, which measures G-protein activation. The data confirms that the ether analogues are considerably more potent agonists than Salvinorin A.

| Compound | Assay | EC₅₀ (nM) | Source(s) |

| Salvinorin A | [³⁵S]GTPγS Binding | 4.5 - 4.73 | [7][8] |

| Salvinorin B Methoxymethyl Ether (MOM-Sal B) | [³⁵S]GTPγS Binding | 0.40 ± 0.04 - 0.6 | [5][8] |

| Salvinorin B Ethoxymethyl Ether (EOM SalB) | [³⁵S]GTPγS Binding | 0.14 | [5] |

| U50,488H (Reference Agonist) | [³⁵S]GTPγS Binding | 3.4 | [8] |

Key Experimental Protocols

The characterization of these compounds relies on standardized in vitro pharmacological assays.

Radioligand Binding Assay for Receptor Affinity

This competitive inhibition assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

-

Membrane Preparation: Membranes are prepared from cells engineered to express a high density of the human kappa-opioid receptor (hKOR), such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.[8][9]

-

Incubation: The cell membranes are incubated with a known concentration of a radiolabeled KOR ligand (e.g., [³H]diprenorphine or [³H]U69,593) and varying concentrations of the unlabeled test compound (e.g., Salvinorin A or MOM-Sal B).[9][10]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC₅₀). The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Functional Agonism

This assay measures the functional consequence of receptor activation—the binding of GTP to the Gα subunit of the G-protein, which is the first step in the signaling cascade.

-

Assay Components: The assay mixture contains cell membranes expressing KOR, the non-hydrolyzable GTP analog [³⁵S]GTPγS, GDP (to ensure the G-protein is in its inactive state), and varying concentrations of the agonist to be tested.[8][11]

-

Agonist Stimulation: Addition of a KOR agonist (like MOM-Sal B) causes a conformational change in the receptor, which catalyzes the exchange of GDP for [³⁵S]GTPγS on the Gαᵢ/ₒ subunit.[8][12]

-

Incubation and Termination: The reaction is incubated at room temperature, typically for 60 minutes, and then terminated by rapid filtration.[13]

-

Detection: The amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The data are plotted as specific [³⁵S]GTPγS binding versus agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values. MOM-Sal B, Salvinorin A, and U50,488H are all observed to be full agonists in this assay.[8]

Visualized Pathways and Processes

KOR Signaling Pathway

Activation of the kappa-opioid receptor by an agonist like Salvinorin A or its analogues initiates two primary signaling cascades: a G-protein-dependent pathway and a β-arrestin-dependent pathway. The G-protein pathway is generally associated with the therapeutic effects (e.g., analgesia), while the β-arrestin pathway has been linked to adverse effects like dysphoria.[7][13] Some synthetic analogues like EOM SalB have shown a bias towards the G-protein pathway, which could indicate a more favorable side-effect profile.[14]

Caption: Canonical Kappa-Opioid Receptor (KOR) Signaling Pathways.

Experimental Workflow for Potency Determination

The process of determining the potency of a novel KOR agonist follows a structured workflow, from initial synthesis to final data analysis.

References

- 1. Salvinorin A - Wikipedia [en.wikipedia.org]

- 2. Salvinorin A reduces neuropathic nociception in the insular cortex of the rat - OPEN Foundation [open-foundation.org]

- 3. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. psychonautwiki.org [psychonautwiki.org]

- 7. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a Novel Selective Kappa-Opioid Receptor Agonist Using Crystal Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 14. Frontiers | The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis [frontiersin.org]

Metabolic Stability of Salvinorin B Butoxymethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, has garnered significant interest for its therapeutic potential. However, its clinical development has been hampered by a short duration of action, largely attributed to rapid metabolism.[1][2] A key metabolic vulnerability lies in the hydrolysis of the C-2 acetate group, a reaction catalyzed by esterases, leading to the inactive metabolite Salvinorin B. To address this liability, synthetic analogs have been developed, including Salvinorin B butoxymethyl ether (BOM ether). This technical guide provides a comprehensive overview of the metabolic stability of this compound, consolidating available data, outlining detailed experimental protocols for its assessment, and visualizing key metabolic and experimental pathways. The replacement of the labile ester with a butoxymethyl ether linkage significantly enhances metabolic stability, a crucial attribute for developing longer-acting KOR agonists.[1][3]

Introduction: The Metabolic Challenge of Salvinorin A

Salvinorin A is a non-nitrogenous diterpenoid with high affinity and selectivity for the KOR.[1] Its potent psychoactive effects are transient, with a reported in vivo half-life of approximately 50-75 minutes in rodents and non-human primates.[1][2][4] This rapid clearance is primarily due to the enzymatic hydrolysis of the C-2 acetyl ester to form Salvinorin B, which has a significantly lower affinity for the KOR.[1][5] This metabolic pathway is a critical consideration for the development of Salvinorin A-based therapeutics, as it limits the duration of target engagement and therapeutic effect.

The metabolic conversion of Salvinorin A to Salvinorin B is depicted in the signaling pathway below.

Caption: Metabolic conversion of Salvinorin A to Salvinorin B.

Enhanced Metabolic Stability of this compound

To overcome the metabolic instability of Salvinorin A, researchers have synthesized derivatives with modifications at the C-2 position. This compound, and its closely related analog Salvinorin B ethoxymethyl ether (EOM-SalB), feature a stable ether linkage in place of the hydrolyzable ester.[1] This structural modification confers a significantly improved metabolic stability profile.[1][6][7] The enhanced stability is expected to translate to a longer in vivo half-life and duration of action, making these compounds more viable candidates for therapeutic development.[3][8][9]

Quantitative Metabolic Stability Data

While comprehensive quantitative data for this compound is limited in the public domain, studies on the closely related and structurally similar analog, Salvinorin B ethoxymethyl ether (EOM-SalB), provide valuable insights. The following table summarizes the available in vitro metabolic stability data for EOM-SalB in rat liver microsomes.

| Compound | Experimental System | Incubation Time (min) | % Parent Compound Remaining | Cofactor | Reference |

| Salvinorin B Ethoxymethyl Ether (EOM-SalB) | Rat Liver Microsomes | 150 | ~95% | +NADPH | [1][7] |

| Salvinorin B Ethoxymethyl Ether (EOM-SalB) | Rat Liver Microsomes | 150 | ~100% | -NADPH | [1][7] |

| Salvinorin A | Rat Liver Microsomes | 150 | ~70% | -NADPH | [1][7] |

These data indicate that EOM-SalB is significantly more stable in the presence of metabolic enzymes in rat liver microsomes compared to Salvinorin A.[1][7] The minimal degradation in the absence of the cofactor NADPH suggests that the primary route of metabolism for Salvinorin A in this system is not solely dependent on CYP450 enzymes, but likely involves other enzymes such as esterases that are present in microsomal preparations. The remarkable stability of EOM-SalB, even in the presence of NADPH, underscores the effectiveness of the ether linkage in preventing metabolic degradation.

Experimental Protocols for Metabolic Stability Assessment

The following protocols describe standard methodologies for evaluating the metabolic stability of compounds like this compound in liver microsomes.

Liver Microsomal Stability Assay

This in vitro assay is a primary screen in drug discovery to assess a compound's susceptibility to metabolism by Phase I enzymes, predominantly cytochrome P450s (CYPs).

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes and a regenerating system for cofactors.

Materials:

-

Test compound (this compound)

-

Pooled liver microsomes (human, rat, or other species of interest)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive control compounds (e.g., a high clearance and a low clearance compound)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

Internal standard for analytical quantification

-

96-well plates

-

Incubator shaker (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer.

-

Prepare the NADPH regenerating system.

-

Thaw the liver microsomes on ice immediately before use.

-

-

Incubation:

-

In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (typically 0.5-1.0 mg/mL).

-

Add the test compound to the microsome suspension to reach the final desired concentration (e.g., 1 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

-

Plot the natural logarithm of the percent remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

-

The workflow for a typical liver microsomal stability assay is illustrated below.

Caption: Workflow of a liver microsomal stability assay.

Conclusion

The modification of the C-2 position of Salvinorin B to a butoxymethyl ether represents a successful strategy to mitigate the metabolic instability that has limited the therapeutic development of Salvinorin A. The available data for the closely related ethoxymethyl ether analog demonstrates a significant increase in stability in in vitro metabolic systems. This enhanced stability is a promising characteristic for the development of longer-acting KOR agonists with improved pharmacokinetic profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of the metabolic fate of this compound and other novel Salvinorin analogs, facilitating the advancement of this important class of compounds toward clinical application. Further studies, particularly with human-derived in vitro systems, are warranted to fully elucidate the metabolic profile and to more accurately predict the in vivo pharmacokinetics in humans.

References

- 1. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the Transport, In Vitro Metabolism and Pharmacokinetics of Salvinorin A, a Potent Hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salvinorin B methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Salvinorin B methoxymethyl ether - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the G-Protein Biased Agonism of Salvinorin B Butoxymethyl Ether at the Kappa-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin B butoxymethyl ether (SBBE), also known as Ethoxymethyl ether Salvinorin B (EOM SalB), is a semi-synthetic analog of the naturally occurring neoclerodane diterpene Salvinorin A. As a potent and selective agonist of the kappa-opioid receptor (KOR), SBBE has garnered significant interest within the drug development community. The therapeutic potential of KOR agonists in treating conditions such as pain, pruritus, and substance use disorders is well-established. However, the clinical utility of unbiased KOR agonists has been hampered by undesirable side effects, including dysphoria, sedation, and hallucinations. These adverse effects are thought to be mediated, at least in part, by the recruitment of β-arrestin2 to the activated receptor.

This has led to the pursuit of "biased agonists," ligands that preferentially activate G-protein signaling pathways over β-arrestin2 recruitment. The hypothesis is that such G-protein biased agonists could retain the therapeutic benefits of KOR activation while minimizing the β-arrestin2-mediated side effects. This compound has emerged as a promising compound in this class, demonstrating a distinct bias towards the G-protein signaling cascade. This technical guide provides a comprehensive overview of the G-protein biased agonism of SBBE, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and workflows.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters of this compound (SBBE) in comparison to the parent compound Salvinorin A and the standard unbiased KOR agonist U50,488H.

| Compound | Ki (nM) |

| This compound (SBBE) | 3.1 ± 0.4 |

| Salvinorin A | 7.4 ± 0.7 |

| U50,488H | Not Reported in this study |

| Data from radioligand binding assays in Chinese Hamster Ovary (CHO) cells stably expressing the human KOR, using [3H]U69,593 as the radioligand.[1] |

| Compound | EC50 (nM) | Emax (%) |

| This compound (SBBE) | 0.65 ± 0.17 | Not Reported |

| Salvinorin A | 40 ± 10 | Not Reported |

| U50,488H | Not Reported in this study | Not Reported |

| Data from [35S]GTP-γ-S functional assays in CHO cells stably expressing the human KOR. Emax is relative to a standard agonist.[1] |

| Assay | Compound | EC50 (nM) | Emax (%) | Bias Factor |

| G-Protein Signaling (cAMP) | This compound (SBBE) | 1.2 | 110 | 2.53 |

| Salvinorin A | 2.5 | 105 | 0.648 | |

| U50,488H | 4.8 | 100 | 1 (Reference) | |

| β-Arrestin2 Recruitment | This compound (SBBE) | 10.5 | 95 | |

| Salvinorin A | 2.8 | 100 | ||

| U50,488H | 12.5 | 100 | ||

| Data from HitHunter™ cAMP assays and PathHunter™ β-arrestin2 recruitment assays. The bias factor was calculated relative to U50,488H.[2] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary.

Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of test compounds at the kappa-opioid receptor.

Materials:

-

CHO cells stably expressing the human KOR

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[3H]U69,593 (radioligand)

-

Test compounds (this compound, Salvinorin A)

-

Nonspecific binding determinator (e.g., naloxone at a high concentration)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare cell membranes from CHO-KOR cells.

-

In a 96-well plate, add increasing concentrations of the test compound.

-

Add a constant concentration of [3H]U69,593 to each well.

-

To determine nonspecific binding, add a high concentration of naloxone to a set of wells.

-

Add the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the nonspecific binding from the total binding.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by nonlinear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTP-γ-S Binding Assay

This functional assay measures the activation of G-proteins by an agonist.

Materials:

-

CHO-KOR cell membranes

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-